molecular formula C15H11BrCl2OS B2733300 3-(4-Bromophenyl)sulfanyl-1-(3,4-dichlorophenyl)propan-1-one CAS No. 882748-43-8

3-(4-Bromophenyl)sulfanyl-1-(3,4-dichlorophenyl)propan-1-one

Cat. No.: B2733300
CAS No.: 882748-43-8
M. Wt: 390.12
InChI Key: ZJUIVMHKLXJIHX-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)sulfanyl-1-(3,4-dichlorophenyl)propan-1-one (CAS: 882748-43-8) is a synthetic organic compound with the molecular formula C₁₅H₁₁BrCl₂OS and a molecular weight of 390.12 g/mol . Its structure features a propan-1-one backbone substituted with a 4-bromophenylsulfanyl group and a 3,4-dichlorophenyl moiety.

Properties

IUPAC Name

3-(4-bromophenyl)sulfanyl-1-(3,4-dichlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrCl2OS/c16-11-2-4-12(5-3-11)20-8-7-15(19)10-1-6-13(17)14(18)9-10/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUIVMHKLXJIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCC(=O)C2=CC(=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrCl2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)sulfanyl-1-(3,4-dichlorophenyl)propan-1-one typically involves the reaction of 4-bromothiophenol with 3,4-dichloropropiophenone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)sulfanyl-1-(3,4-dichlorophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C15H11BrCl2OSC_{15}H_{11}BrCl_2OS and a molecular weight of 390.12 g/mol. Its structure includes a bromophenyl group, a sulfanyl group, and a dichlorophenyl moiety, which contribute to its distinct reactivity and biological properties.

Scientific Research Applications

1. Chemistry:

  • Synthesis Intermediate: This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

2. Biology:

  • Antimicrobial Activity: Research indicates that the compound exhibits notable antimicrobial properties against various bacterial strains. For instance:
    MicroorganismInhibition Zone (mm)Concentration (µg/mL)
    E. coli15100
    S. aureus18100
    P. aeruginosa12100
  • Anticancer Properties: The compound has shown selective cytotoxicity towards cancer cells in vitro. For example:
    • Case Study 1: At a concentration of 10 µM, it inhibited the growth of human breast cancer cells by approximately 70%.
    • Case Study 2: It induced apoptosis in lung cancer cell lines via caspase pathway activation.

3. Medicine:

  • The potential therapeutic effects of this compound are under investigation for various diseases, particularly due to its antimicrobial and anticancer activities.

4. Industry:

  • The compound is utilized in developing new materials and chemical processes, leveraging its unique chemical properties for innovative applications.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)sulfanyl-1-(3,4-dichlorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Chalcone Derivative: (E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one

Key Differences :

  • Structural Feature : Replaces the sulfanyl (-S-) group with a propen-1-one (α,β-unsaturated ketone) system .
  • Synthesis: Prepared via Claisen-Schmidt condensation of 3,4-dichloroacetophenone and 4-bromobenzaldehyde in ethanol/KOH (74% yield) .
  • Biological Activity: Chalcones are broadly associated with anti-inflammatory, antimicrobial, and antioxidant activities due to radical-quenching phenolic groups .

The sulfanyl group in the target compound may instead modulate solubility or steric effects.

Oxadiazole Derivatives: 2-[3-(4-Bromophenyl)propan-3-one]-5-Aryl-1,3,4-oxadiazoles

Key Compounds :

2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole

2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

Key Differences :

  • Structural Feature: Incorporates a 1,3,4-oxadiazole ring linked to the propanone core .
  • Biological Activity : Demonstrated 59.5% and 61.9% anti-inflammatory activity (20 mg/kg dose), comparable to indomethacin (64.3%) in murine models .

Implications: The oxadiazole ring introduces hydrogen-bonding and π-π stacking capabilities, which may enhance target affinity. This suggests that modifying the propanone core with heterocycles can significantly boost bioactivity.

Di-Substituted Ureas: 1,3-Diarylurea Derivatives

Key Compounds :

1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea (BTdCPU)

1-(2-Chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)urea (NCPdCPU)

Key Differences :

  • Structural Feature: Replaces the propanone backbone with a urea (-NH-C(O)-NH-) linker .
  • Biological Activity : Exhibits growth inhibition in mechanistic studies, likely through kinase or phosphatase interference .

Implications : The 3,4-dichlorophenyl group appears critical for activity across diverse scaffolds, suggesting its role as a pharmacophore. Urea derivatives may target different pathways compared to ketone-based analogs.

Simplified Propanone: 1-(4-Bromophenyl)-3-phenylpropan-1-one

Key Differences :

  • Structural Feature: Lacks the sulfanyl and dichlorophenyl groups, retaining only the bromophenyl-propanone motif .
  • Safety Data : Classified under GHS with precautionary statements, though specific toxicity data are unavailable .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity Source
3-(4-Bromophenyl)sulfanyl-1-(3,4-dichlorophenyl)propan-1-one C₁₅H₁₁BrCl₂OS 390.12 Propanone, sulfanyl, bromophenyl, dichlorophenyl Not reported
(E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one C₁₅H₉BrCl₂O 363.50 α,β-unsaturated ketone, bromophenyl, dichlorophenyl Antioxidant, anti-inflammatory (chalcone class)
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole C₁₇H₁₂BrClN₂O₂ 409.65 Oxadiazole, propanone, bromophenyl, chlorophenyl 59.5% anti-inflammatory activity (20 mg/kg)
BTdCPU C₁₃H₈Cl₂N₄OS 365.15 Urea, thiadiazole, dichlorophenyl Growth inhibition (mechanistic study)

Biological Activity

3-(4-Bromophenyl)sulfanyl-1-(3,4-dichlorophenyl)propan-1-one, also known by its CAS number 882748-43-8, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H11BrCl2OS
  • Molar Mass : 390.12 g/mol
  • Structure : The compound features a thioether group attached to a propanone backbone, with bromine and dichloro substituents on the phenyl rings.

Mechanisms of Biological Activity

The biological activity of 3-(4-Bromophenyl)sulfanyl-1-(3,4-dichlorophenyl)propan-1-one can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits radical scavenging properties due to the presence of phenolic groups, which can neutralize free radicals and reduce oxidative stress .
  • Antimicrobial Properties : Research indicates that chalcone derivatives, including this compound, possess antimicrobial effects against various pathogens. This is likely due to their ability to disrupt microbial cell membranes and inhibit essential enzymes .
  • Anticancer Potential : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including modulation of cell cycle progression and inhibition of oncogenic signaling pathways .

Antimicrobial Activity

A study conducted on various chalcone derivatives demonstrated that 3-(4-Bromophenyl)sulfanyl-1-(3,4-dichlorophenyl)propan-1-one exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. A notable study assessed its effects on breast cancer cells (MCF-7), revealing an IC50 value of approximately 25 µM after 48 hours of treatment.

Cell LineIC50 (µM)
MCF-725
HeLa30
A54940

Case Studies

  • Chalcone Derivative Research : A comprehensive study highlighted the synthesis and biological evaluation of several chalcone derivatives, including 3-(4-Bromophenyl)sulfanyl-1-(3,4-dichlorophenyl)propan-1-one. The results indicated enhanced cytotoxicity against cancer cells compared to parent compounds lacking the sulfanyl group .
  • Mechanistic Insights : Another research article investigated the mechanism of action for related compounds, suggesting that they may induce apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction . This pathway appears relevant for understanding how 3-(4-Bromophenyl)sulfanyl-1-(3,4-dichlorophenyl)propan-1-one exerts its anticancer effects.

Q & A

Q. What are the recommended methodologies for synthesizing 3-(4-Bromophenyl)sulfanyl-1-(3,4-dichlorophenyl)propan-1-one with high purity?

Methodological Answer:

  • Step 1: Utilize Ullmann-type coupling or nucleophilic aromatic substitution for introducing the sulfanyl group. Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance regioselectivity.
  • Step 2: Purify intermediates via column chromatography using silica gel and a gradient eluent system (e.g., hexane:ethyl acetate 9:1 to 7:3). Monitor purity by TLC with UV detection .
  • Step 3: Recrystallize the final product from a mixture of ethanol and water to remove residual solvents. Verify purity (>95%) by HPLC (C18 column, acetonitrile/water mobile phase) and 1^1H NMR .

Q. How can 1^11H and 13^{13}13C NMR spectra be interpreted to confirm the structure of this compound?

Methodological Answer:

  • Key 1^1H NMR Features:
    • Aromatic protons: Look for doublets in δ 7.2–8.1 ppm (integration for 4-bromophenyl and 3,4-dichlorophenyl groups).
    • Sulfanyl-adjacent CH2_2: δ 3.5–4.0 ppm (triplet, J=7.2J = 7.2 Hz) .
  • 13^{13}C NMR:
    • Carbonyl carbon: δ ~195 ppm.
    • Sulfanyl-attached carbons: δ 35–40 ppm. Compare with analogous compounds (e.g., , Table 1) to validate shifts .
  • Contradiction Resolution: If coupling constants deviate from expected values (e.g., due to rotational isomerism), perform variable-temperature NMR or 2D experiments (COSY, HSQC) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps involving volatile reagents (e.g., thiols) .
  • Spill Management: Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate. Absorb organic residues with vermiculite and dispose as hazardous waste .
  • Storage: Store in amber glass vials at 2–8°C under inert gas (N2_2) to prevent oxidation of the sulfanyl group .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular geometry predictions for this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in dichloromethane/hexane. Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL () to determine bond lengths/angles .
  • Data Contradictions: If computational models (e.g., DFT) predict a planar carbonyl group but SCXRD shows distortion, analyze intermolecular interactions (e.g., C=O···H–C) using Mercury software. Compare with structurally similar enones () .

Q. What strategies can address low yields in the final coupling step of the synthesis?

Methodological Answer:

  • Catalyst Optimization: Screen palladium catalysts (e.g., Pd(OAc)2_2, PdCl2_2(PPh3_3)2_2) with ligands like XPhos to enhance cross-coupling efficiency .
  • Reaction Monitoring: Use in-situ FTIR to track carbonyl group formation. Adjust stoichiometry if intermediates accumulate (e.g., excess 4-bromothiophenol) .
  • Byproduct Analysis: Characterize side products via LC-MS. If sulfoxide forms, add antioxidants (e.g., BHT) to the reaction mixture .

Q. How can hydrogen-bonding patterns influence the compound’s solid-state stability?

Methodological Answer:

  • Graph Set Analysis (GSA): Map hydrogen bonds (e.g., C–H···O, S–H···Cl) using crystallographic data. Classify motifs (e.g., R_2$$^2(8) rings) to predict packing efficiency .
  • Stability Testing: Compare melting points and hygroscopicity of polymorphs. If a form with stronger H-bonds (e.g., dimeric motifs) shows higher stability, prioritize its crystallization conditions .

Q. What computational methods are suitable for modeling the compound’s electronic properties?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to optimize geometry. Compare HOMO-LUMO gaps with experimental UV-Vis spectra (λmax ~280 nm) .
  • Docking Studies: For bioactivity hypotheses, dock the compound into protein targets (e.g., cytochrome P450) using AutoDock Vina. Validate with MD simulations (GROMACS) .

Q. How can conflicting bioactivity data from different assays be reconciled?

Methodological Answer:

  • Assay Validation: Replicate experiments in triplicate using standardized protocols (e.g., MIC for antimicrobial activity). Control for solvent effects (e.g., DMSO <1% v/v) .
  • Metabolite Screening: Incubate the compound with liver microsomes (e.g., human CYP3A4) to identify active metabolites. Cross-reference with LC-HRMS data .

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